Cas no 1638769-07-9 (Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate)
![Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate structure](https://www.kuujia.com/scimg/cas/1638769-07-9x500.png)
Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- FCH2515744
- AK361998
- AX8320096
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- Inchi: 1S/C8H7N3O2/c1-13-8(12)5-2-3-9-7-6(5)4-10-11-7/h2-4H,1H3,(H,9,10,11)
- InChI Key: VNALUAYRSSZMJO-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=CN=C2C=1C=NN2)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 210
- Topological Polar Surface Area: 67.9
Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM271020-1g |
Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
1638769-07-9 | 95%+ | 1g |
$1037 | 2023-02-17 | |
ChemScence | CS-0091836-1g |
Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
1638769-07-9 | 1g |
$911.0 | 2022-04-27 | ||
ChemScence | CS-0091836-5g |
Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
1638769-07-9 | 5g |
$2412.0 | 2022-04-27 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02415-5G |
methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
1638769-07-9 | 95% | 5g |
¥ 12,276.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02415-250MG |
methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
1638769-07-9 | 95% | 250MG |
¥ 1,636.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02415-10G |
methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
1638769-07-9 | 95% | 10g |
¥ 20,460.00 | 2023-04-14 | |
Alichem | A029194874-25g |
Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
1638769-07-9 | 97% | 25g |
$5,628.00 | 2022-04-02 | |
Aaron | AR01EERQ-10g |
Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
1638769-07-9 | 95% | 10g |
$4160.00 | 2023-12-15 | |
1PlusChem | 1P01EEJE-10g |
Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
1638769-07-9 | 95% | 10g |
$3779.00 | 2024-06-19 | |
1PlusChem | 1P01EEJE-50mg |
Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
1638769-07-9 | 95% | 50mg |
$255.00 | 2024-06-19 |
Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate Related Literature
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Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
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Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
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Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
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Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
Additional information on Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Research Brief on Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 1638769-07-9): Recent Advances and Applications
Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 1638769-07-9) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and anti-inflammatory drugs. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
One of the most notable advancements in the study of Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate is its role in the design of selective kinase inhibitors. Kinases are critical targets in the treatment of various cancers and inflammatory diseases, and the pyrazolo[3,4-b]pyridine scaffold has been identified as a promising pharmacophore. Recent research published in the Journal of Medicinal Chemistry (2023) demonstrated that derivatives of this compound exhibit high affinity for specific kinase targets, such as JAK2 and BRAF, with improved selectivity profiles compared to existing inhibitors. These findings suggest that Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate could serve as a valuable building block for next-generation kinase inhibitors.
In addition to its applications in kinase inhibition, Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate has also been explored for its anti-inflammatory properties. A study published in Bioorganic & Medicinal Chemistry Letters (2024) reported that this compound and its analogs exhibit potent inhibitory effects on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. The researchers attributed this activity to the compound's ability to modulate the NF-κB signaling pathway, which plays a central role in inflammation. These results highlight the potential of Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate as a lead compound for the development of new anti-inflammatory drugs.
The synthesis of Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate has also seen significant improvements in recent years. A novel and efficient synthetic route was reported in Organic Process Research & Development (2023), which utilizes a one-pot multicomponent reaction to achieve high yields and purity. This method not only reduces the number of synthetic steps but also minimizes the use of hazardous reagents, aligning with the principles of green chemistry. Such advancements in synthesis are critical for scaling up production and facilitating further pharmacological studies of this compound.
Looking ahead, the potential applications of Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate extend beyond kinase inhibition and anti-inflammatory activity. Preliminary studies have suggested its utility in the development of antiviral and antimicrobial agents, although further research is needed to validate these findings. The compound's unique chemical structure and versatility make it a promising candidate for multidisciplinary research in drug discovery and chemical biology.
In conclusion, Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 1638769-07-9) represents a valuable scaffold in medicinal chemistry, with demonstrated potential in kinase inhibition, anti-inflammatory therapy, and beyond. Recent advancements in its synthesis and biological evaluation underscore its importance as a key intermediate for the development of novel therapeutic agents. Future research should focus on expanding its applications and optimizing its pharmacological properties to unlock its full potential in drug discovery.
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